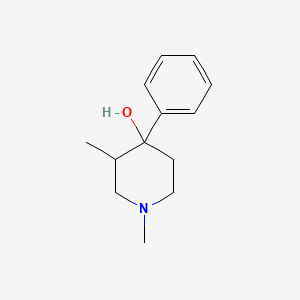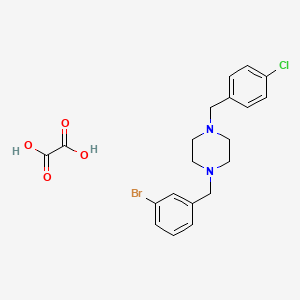![molecular formula C12H23NO B5112699 [1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays important roles in a variety of physiological processes. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cardiovascular disorders.
作用机制
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol exerts its effects by activating the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by various stimuli, including heat, mechanical stress, and osmotic pressure. Activation of TRPV4 leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways. [1-(3-methylcyclopentyl)-3-piperidinyl]methanol binds to a specific site on TRPV4 and induces a conformational change that results in channel activation.
Biochemical and Physiological Effects:
Activation of TRPV4 by [1-(3-methylcyclopentyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. In endothelial cells, TRPV4 activation leads to the release of nitric oxide, which plays a key role in regulating vascular tone and blood flow. In sensory neurons, TRPV4 activation leads to the release of neuropeptides, which play a key role in pain transmission. In immune cells, TRPV4 activation leads to the release of cytokines and chemokines, which play a key role in inflammation.
实验室实验的优点和局限性
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is a potent and selective agonist of TRPV4, which allows for precise control of channel activation. It is also relatively stable and can be easily synthesized in large quantities. However, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol has some limitations. It is a small molecule and may have off-target effects on other ion channels or receptors. It is also not suitable for long-term studies due to its short half-life.
未来方向
There are several future directions for research on [1-(3-methylcyclopentyl)-3-piperidinyl]methanol. One area of interest is the development of more potent and selective TRPV4 agonists for therapeutic applications. Another area of interest is the elucidation of the downstream signaling pathways activated by TRPV4, which could lead to the development of novel therapeutic targets. Finally, the role of TRPV4 in various disease models, including cancer, diabetes, and neurodegenerative diseases, is an area of active investigation.
合成方法
The synthesis of [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was first reported by GlaxoSmithKline in 2008. The synthesis involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring through a cyclization reaction. The final product is obtained in high yield and purity using standard purification techniques.
科学研究应用
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The compound has shown promising results in various disease models, including pain, inflammation, and cardiovascular disorders. In a rat model of neuropathic pain, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to significantly reduce pain behavior and improve motor function. In a mouse model of acute lung injury, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to reduce inflammation and improve lung function. In a rabbit model of myocardial infarction, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to improve cardiac function and reduce infarct size.
属性
IUPAC Name |
[1-(3-methylcyclopentyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-4-5-12(7-10)13-6-2-3-11(8-13)9-14/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZLAGZIXNRKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylcyclopentyl)piperidin-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)
![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)

![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)

![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)